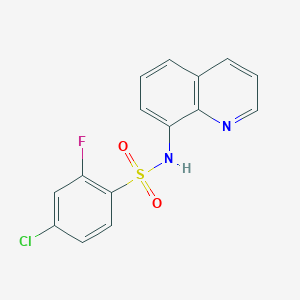![molecular formula C9H11IN4O2 B8750439 2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol CAS No. 115093-89-5](/img/structure/B8750439.png)
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of an amino group, an iodine atom, and a pyrrolo[2,3-d]pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The resulting 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is then reacted with an appropriate alcohol to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antitubercular agent.
Medicine: Studied for its anticancer properties and its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethanol, 2-[(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or proteins involved in critical pathways, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting anti-apoptotic proteins .
相似化合物的比较
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
2-((4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is unique due to the presence of both an amino group and an iodine atom on the pyrrolo[2,3-d]pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
115093-89-5 |
|---|---|
分子式 |
C9H11IN4O2 |
分子量 |
334.11 g/mol |
IUPAC 名称 |
2-[(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H11IN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) |
InChI 键 |
KLEDQGQAJWEOCN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)










![3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylicacidethylester](/img/structure/B8750440.png)
![Trimethyl{4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B8750453.png)
